(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol
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Overview
Description
(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol is a complex organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by its unique structure, which includes benzyloxy groups and a methoxy group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The initial step involves the protection of hydroxyl groups to prevent unwanted reactions. This is often achieved using benzyl chloride in the presence of a base such as sodium hydride.
Formation of Tetrahydrofuran Ring: The protected intermediate is then subjected to cyclization to form the tetrahydrofuran ring. This step may involve the use of Lewis acids such as boron trifluoride etherate.
Introduction of Methoxy Group: The methoxy group is introduced via methylation, typically using methyl iodide and a strong base like potassium carbonate.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound. This can be achieved using hydrogenation over palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles such as thiols or amines replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide, thiols or amines as nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers.
Mechanism of Action
The mechanism of action of (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol involves its interaction with specific molecular targets. The benzyloxy groups and the methoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol: shares structural similarities with other tetrahydrofuran derivatives such as:
Uniqueness
The presence of benzyloxy groups in this compound imparts unique chemical properties, such as increased hydrophobicity and enhanced binding interactions with molecular targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
132487-16-2 |
---|---|
Molecular Formula |
C20H24O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(3R,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3/t17-,18-,19+,20?/m1/s1 |
InChI Key |
SOWIHMANTOCUNZ-WRURNZQNSA-N |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Canonical SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Synonyms |
METHYL-3,5-DI-O-BENZYL-D-THREO-PENTAFURANOSIDE |
Origin of Product |
United States |
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